![molecular formula C20H14F3N3O3S B2714233 3-(Benzenesulfonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 685107-94-2](/img/structure/B2714233.png)
3-(Benzenesulfonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(Benzenesulfonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, substituted with methoxyphenyl, phenylsulfonyl, and trifluoromethyl groups. These substituents contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(Benzenesulfonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, starting materials such as 4-methoxyphenylhydrazine, phenylsulfonyl chloride, and trifluoromethyl ketones can be used. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
3-(Benzenesulfonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or trifluoromethyl groups, using reagents such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group can yield phenylsulfinyl derivatives .
Scientific Research Applications
Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with numerous biological activities, making it a valuable target for drug discovery. Compounds within this class have demonstrated efficacy as:
- Kinase Inhibitors : Several derivatives have been identified as potent inhibitors of various kinases, which are crucial in the regulation of cellular processes and often implicated in cancer and other diseases .
- Anti-inflammatory Agents : The compound exhibits anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory disorders. Its mechanism may involve the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit tumor growth and proliferation. Specific derivatives have shown promising results against various cancer cell lines, suggesting potential applications in oncology .
Pharmacological Insights
Recent studies have highlighted the pharmacological potential of 3-(benzenesulfonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine:
- Antidiabetic Effects : Some compounds in this class have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making these compounds candidates for managing type 2 diabetes mellitus .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens, indicating its potential use as an antibiotic or antifungal agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups significantly influences biological activity. For instance, the trifluoromethyl group enhances potency against certain targets while modifying other substituents can lead to improved selectivity and reduced side effects .
- Molecular Modifications : Variations in the benzene sulfonamide moiety have been shown to affect solubility and bioavailability, which are critical factors in drug formulation and delivery systems.
Case Studies
Several case studies exemplify the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation with IC50 values in low micromolar range. |
Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro and in vivo models. |
Study C | Antidiabetic Potential | Compounds exhibited competitive inhibition against α-glucosidase with IC50 values lower than standard treatments. |
Mechanism of Action
The mechanism by which 3-(Benzenesulfonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
When compared to similar compounds, 3-(Benzenesulfonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents. Similar compounds include:
4-Methoxyphenyl derivatives: These compounds share the methoxyphenyl group but lack the trifluoromethyl and phenylsulfonyl groups.
Phenylsulfonyl derivatives: These compounds contain the phenylsulfonyl group but differ in other substituents.
Trifluoromethyl derivatives: These compounds have the trifluoromethyl group but vary in the remaining structure.
Biological Activity
3-(Benzenesulfonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known by its CAS number 685107-94-2, is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on anticancer properties.
- Molecular Formula : C20H14F3N3O3S
- Molecular Weight : 433.4 g/mol
- Density : 1.44 g/cm³ (predicted)
- pKa : -3.91 (predicted)
Synthesis
The compound can be synthesized through various methods involving the reaction of substituted pyrazoles with benzenesulfonyl chlorides. The specific synthetic pathway often influences the yield and purity of the final product.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against several human cancer cell lines.
-
Cell Viability Assays :
- The cytotoxicity was assessed using the CCK-8 assay on various cancer cell lines. Concentrations above 5 µM significantly reduced cell viability in aggressive cancer types.
- Example results include:
- IC50 Values :
- Huh7 cells (hepatocellular carcinoma): 38.15 µM at 48 hours.
- MCF-7 cells (breast cancer): similar trends observed.
- IC50 Values :
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through multiple pathways:
- Downregulation of p53 protein and integrin α7.
- Inhibition of epithelial-mesenchymal transition (EMT) markers such as vimentin and MMP-9.
- Suppression of cell migration and invasion capabilities in vitro.
- The compound appears to induce apoptosis in cancer cells through multiple pathways:
Case Studies
Several studies have evaluated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest:
- Study A : Investigated the effects on Huh7 cells, showing significant suppression of migration and invasion at non-cytotoxic concentrations.
- Study B : Focused on MCF-7 cells, revealing that treatment with the compound led to increased apoptosis markers and decreased viability.
Data Summary
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | Huh7 | 38.15 at 48h | Downregulation of p53, integrin α7 suppression |
Study B | MCF-7 | Similar trends | Induction of apoptosis, inhibition of EMT |
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3S/c1-29-14-9-7-13(8-10-14)16-11-18(20(21,22)23)26-19(25-16)17(12-24-26)30(27,28)15-5-3-2-4-6-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCQUGNGZOIYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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